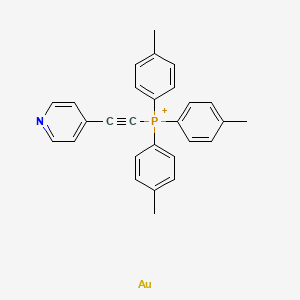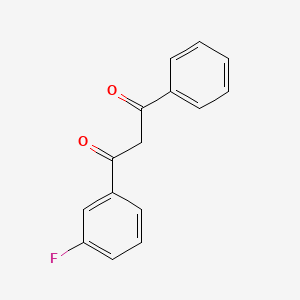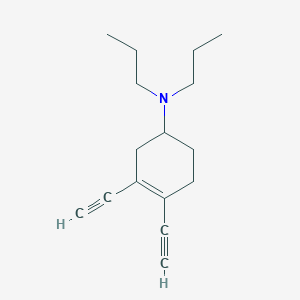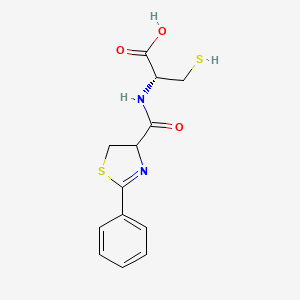
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine is a synthetic organic compound that features a thiazole ring, a phenyl group, and a cysteine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Coupling with L-Cysteine: The final step involves coupling the thiazole derivative with L-cysteine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group or the thiazole ring.
Substitution: Substitution reactions can occur at the phenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens or nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and cysteine moiety could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Phenylthiazol-4-yl)-L-cysteine: Similar structure but lacks the dihydro component.
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine: Similar but with different substitution patterns on the thiazole ring.
Uniqueness
N-(2-Phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)-L-cysteine is unique due to the presence of both the dihydrothiazole ring and the cysteine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
827022-72-0 |
|---|---|
Formule moléculaire |
C13H14N2O3S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(2R)-2-[(2-phenyl-4,5-dihydro-1,3-thiazole-4-carbonyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H14N2O3S2/c16-11(14-9(6-19)13(17)18)10-7-20-12(15-10)8-4-2-1-3-5-8/h1-5,9-10,19H,6-7H2,(H,14,16)(H,17,18)/t9-,10?/m0/s1 |
Clé InChI |
QCEINFRVKKYRIQ-RGURZIINSA-N |
SMILES isomérique |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


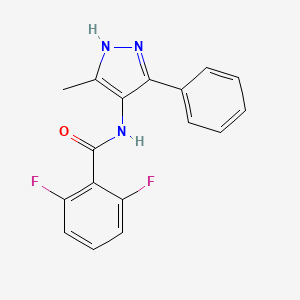

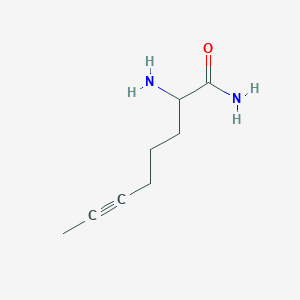
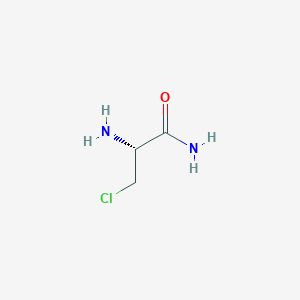
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
